Terdecamycin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] 4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O8/c1-19-7-10-23(36)18-25-21(3)27(37)31(5,29(39)42-25)26(32-28(38)22(4)35)17-20(2)9-12-24(11-8-19)41-30(40)34-15-13-33(6)14-16-34/h7-10,12,17,21,23-26,36H,11,13-16,18H2,1-6H3,(H,32,38)/b10-7+,12-9+,19-8+,20-17+/t21-,23-,24+,25-,26-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZIMXXFUIVOSF-KHDAEWLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)N3CCN(CC3)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)OC(=O)N3CCN(CC3)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113167-61-6 | |
| Record name | Terdecamycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113167616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 113167-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERDECAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F6E3ZFI88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Biology and Biosynthetic Investigations of Terdecamycin
Elucidation of Terdecamycin Precursors: Focus on Sedecamycin
The study of this compound's biosynthesis often implicates Sedecamycin as a significant precursor or a closely related intermediate. Both compounds have been simultaneously determined in livestock products using liquid chromatography-mass spectrometry (LC/MS), suggesting their co-presence and a potential direct or indirect biosynthetic link. ontosight.aiaushealthingredients.com
Sedecamycin, also known as Lankacidin A or Bundlin B, is a seventeen-membered macrolide antibiotic. drugfuture.comparchem.com It is naturally produced by Streptomyces rochei var. volubilis. parchem.com As a member of the lankacidin family, Sedecamycin belongs to the polyketide class of natural products, which are known for their diverse structures and biological activities. parchem.comnih.gov The biosynthesis of polyketides, including macrolides like Sedecamycin, involves polyketide synthases (PKSs) that are responsible for the assembly of the nascent polyketide chain. genome.jpuni.lu
Given the structural similarities and co-detection, it is hypothesized that this compound's intricate structure likely arises from Sedecamycin or a common polyketide intermediate through subsequent enzymatic modifications.
Post-Polyketide Synthase Modification Pathways in Macrolide Biogenesis
The biosynthesis of macrolides, including this compound and its potential precursors, involves a two-stage process: the formation of the polyketide backbone by polyketide synthases (PKSs) and subsequent post-PKS tailoring modifications. genome.jpmedkoo.com These post-PKS modifications are critical for generating the structural diversity and biological properties observed in macrolide natural products. uni.luuni.lu
Key post-PKS modification pathways in macrolide biogenesis include:
Oxidation and Hydroxylation: Cytochrome P450 monooxygenases (P450s) play a significant role in functionalizing macrolactones through late-stage C-H bond oxidation. medkoo.com For instance, the P450 monooxygenase PikC has been shown to hydroxylate unnatural substrates and oxidize differently sized macrolide rings. nih.gov
Glycosylation: Glycosylation enzymes are responsible for synthesizing and appending sugar moieties to the macrolactone core. medkoo.com These sugar groups are often crucial for the macrolide's biological activity and solubility. uni.lu
Carboxylation and Other Group Additions: Initial post-PKS modification steps in polyene macrolides often involve carboxylation. uni.lu Other modifications can include the addition of hydroxyl or epoxy groups. uni.lu These groups interact to influence properties such as water solubility, toxicity, and substrate-recognition specificity. ncats.iouni.lu
Methylation: Methyltransferases also contribute to the final forms of macrolide antibiotics by adding methyl groups. medkoo.com
The diversification of polyketides can occur at various stages, including the choice of building blocks, chain length, extent of reduction and stereochemistry of β-keto intermediates, cyclization patterns, alkylation, branching, and notably, post-polyketide tailoring steps like glycosylation and oxygenation. uni.lu
Advancements in Natural Product Biosynthesis and Chemoenzymatic Synthesis of Macrolides
Significant advancements have been made in understanding and manipulating the biosynthesis of natural products, particularly macrolides, leading to innovative chemoenzymatic synthesis strategies. Chemoenzymatic approaches combine the precision and efficiency of enzymatic transformations with synthetic chemistry techniques to yield target molecules. drugfuture.com
Key areas of advancement include:
Enzymatic Macrocyclization: Thioesterase (TE) domains are pivotal in the late-stage macrocyclization of polyketides, nonribosomal peptides, and their hybrids. drugfuture.comnih.gov These enzymes can accommodate various substrates, making them valuable tools in chemoenzymatic synthesis for constructing macrolides of different ring sizes. drugfuture.comnih.gov For example, the Pik TE domain, involved in pikromycin biosynthesis, exhibits broad substrate tolerance. drugfuture.com
Tailoring Enzyme Versatility: The versatility of polyketide biosynthetic pathway enzymes, such as PKS modules and tailoring enzymes, has been exploited to create novel macrolide derivatives. medkoo.com This includes the use of terminal PKS modules as biocatalysts for the chemoenzymatic synthesis and elaboration of complex macrolactones, such as tylactone and its derivatives. medkoo.com
Incorporation of Unnatural Precursors: Hybrid polyketide/fatty acid synthase multienzymes have been engineered to incorporate fluorinated precursors during polyketide biosynthesis, providing new avenues for the chemoenzymatic synthesis of fluorinated natural compounds. nih.gov This demonstrates the potential for introducing novel chemical functionalities into macrolide scaffolds.
Rational Metabolic Engineering: Understanding the biochemical mechanisms and regulatory elements within biosynthetic pathways facilitates rational metabolic engineering. genome.jp This allows for the generation of novel bioactive analogs and inspires the development of new synthetic biology tools for drug discovery and development. genome.jp
These advancements underscore the growing capacity to not only elucidate complex biosynthetic routes but also to harness and redirect enzymatic machinery for the targeted production and diversification of macrolide compounds like this compound.
Compound Names and PubChem CIDs
Mechanistic Elucidation of Terdecamycin S Antimicrobial Action
Molecular Mechanism of Macrolide Antibiotic Action
Macrolides exert their bacteriostatic or bactericidal effects by engaging with the bacterial ribosome, the cellular machinery responsible for protein synthesis. By binding to a specific component of the ribosome, they effectively stall the production of nascent polypeptide chains, leading to the cessation of bacterial growth.
Ribosomal Target Engagement and Inhibition of Protein Synthesis
Macrolide antibiotics function by targeting the bacterial ribosome and interfering with the process of translation. quora.com These antibiotics bind within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit. frontiersin.orgmdpi.com This tunnel serves as a conduit for newly synthesized polypeptide chains to emerge from the ribosome. The binding of a macrolide molecule partially obstructs this tunnel, hindering the progression of the elongating polypeptide. frontiersin.orgwikipedia.org
Initially, it was believed that macrolides act as simple plugs, physically blocking the exit tunnel and thereby halting the elongation of any nascent protein once it reaches a certain length. frontiersin.orgwikipedia.orgnih.gov However, more recent evidence indicates a more complex and context-specific mechanism of action. frontiersin.orgmdpi.comrxlist.com Rather than being a general inhibitor, macrolides selectively affect the synthesis of a subset of proteins. frontiersin.orgwikipedia.org Their inhibitory effect is dependent on the specific amino acid sequence of the nascent peptide chain passing through the tunnel. frontiersin.orgwikipedia.orgrxlist.com
The interaction between the macrolide, the nascent peptide, and the ribosomal tunnel can allosterically affect the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds. frontiersin.orgwikipedia.org This results in the ribosome being unable to polymerize specific amino acid sequences, leading to a halt in translation. frontiersin.org Another proposed mechanism suggests that macrolides stimulate the dissociation of peptidyl-tRNA from the ribosome, leading to the premature termination of protein synthesis. uic.eduyoutube.com
Table 1: Key Research Findings on Macrolide Inhibition of Protein Synthesis
| Research Finding | Description | Key References |
|---|---|---|
| Target Site | Binds to the 50S ribosomal subunit within the nascent peptide exit tunnel (NPET). | frontiersin.orgmdpi.comrxlist.com |
| Primary Effect | Inhibition of the elongation phase of protein synthesis. | nih.gov |
| Context-Specific Inhibition | The inhibitory action is dependent on the amino acid sequence of the nascent polypeptide. | frontiersin.orgwikipedia.orgrxlist.com |
| Allosteric Effect on PTC | The macrolide-nascent peptide complex can allosterically inhibit the peptidyl transferase center. | frontiersin.orgwikipedia.org |
| Peptidyl-tRNA Dissociation | May cause the premature release of the growing peptide chain from the ribosome. | uic.eduyoutube.com |
Specificity of Interaction with Bacterial Ribosomal Subunits
The antibacterial activity of macrolides stems from their specific binding to the large (50S) subunit of the bacterial 70S ribosome, while showing minimal affinity for eukaryotic 80S ribosomes. This selectivity is crucial for their clinical utility. The primary binding site is located within the upper part of the nascent peptide exit tunnel and is predominantly composed of domains II and V of the 23S rRNA, with some contributions from ribosomal proteins L4 and L22. nih.govyoutube.com
The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the macrolide molecule and specific nucleotides of the 23S rRNA. quora.com Key rRNA residues, such as A2058 and A2059 (E. coli numbering), are critical for the binding of many macrolides. rxlist.com The structure of the macrolide, including the macrolactone ring and its sugar substituents, dictates the precise nature of these interactions and contributes to the binding affinity and spectrum of activity. quora.com For example, ketolides, a subclass of macrolides, possess an extended alkyl-aryl side chain that allows for additional interactions with the ribosome, such as with nucleotide A752, enhancing their binding and making them effective against some macrolide-resistant strains. quora.comnih.gov
Variations in the ribosomal structure between different bacterial species can influence the binding and efficacy of macrolides. nih.gov These species-specific differences in the rRNA sequence and the conformation of ribosomal proteins can alter the topography of the binding pocket. nih.gov
Table 2: Ribosomal Components Involved in Macrolide Binding
| Ribosomal Component | Specific Role in Interaction | Examples of Interacting Residues (E. coli numbering) |
|---|---|---|
| 23S rRNA (Domain V) | Forms the core of the binding site through hydrogen bonds and hydrophobic interactions. | A2058, A2059, A2062 |
| 23S rRNA (Domain II) | Contributes to the binding pocket, particularly for certain macrolides like ketolides. | A752 |
| Ribosomal Protein L4 | Mutations can confer resistance, suggesting proximity to the binding site. | - |
| Ribosomal Protein L22 | Forms a constriction in the exit tunnel; mutations can affect macrolide sensitivity. | - |
Structural Insights into Macrolide Mechanism of Action
High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have provided detailed atomic-level views of how macrolides interact with the bacterial ribosome. These studies have visualized macrolides, such as erythromycin (B1671065), clarithromycin (B1669154), and azithromycin (B1666446), lodged within the nascent peptide exit tunnel, confirming the binding site predicted by biochemical and genetic experiments. nih.govresearchgate.net
These structural models reveal that the macrolide molecule orients itself within the tunnel with its lactone ring making extensive contacts with the rRNA wall. rxlist.comnih.gov The desosamine sugar, a common feature of many macrolides, penetrates deeper into a hydrophobic pocket near the PTC, while the cladinose sugar (or a keto group in ketolides) is positioned closer to the tunnel exit. rxlist.com
Structural analyses have also shed light on the context-specific nature of inhibition. They show that while the macrolide partially occludes the tunnel, there is still space for a nascent peptide to pass. frontiersin.org The chemical properties and conformation of both the macrolide and the specific amino acid side chains of the growing peptide determine whether the peptide can navigate past the drug or if a steric and functional clash occurs, leading to translational arrest. frontiersin.org Furthermore, structural data has shown how modifications to the ribosome, such as methylation of key rRNA nucleotides, can prevent macrolide binding, providing a molecular basis for bacterial resistance. researchgate.net
Spectrum of Antimicrobial Activity and Efficacy Profiling of Terdecamycin
In Vitro Susceptibility Studies Against Key Bacterial Pathogens
Terdecamycin has demonstrated activity against significant bacterial pathogens, particularly those affecting swine health. Its efficacy has been evaluated through in vitro susceptibility studies and in vivo experimental infection models.
In in vitro susceptibility studies, this compound has shown activity against isolates of Brachyspira hyodysenteriae, the causative agent of swine dysentery. herts.ac.ukfishersci.pt A notable finding from studies involving 37 isolates of B. hyodysenteriae from pigs in Okinawa Prefecture, Japan, was that while most isolates exhibited resistance to various macrolides and other antimicrobial agents like lincomycin (B1675468) and avilamycin, this compound remained active. herts.ac.ukfishersci.pt This suggests a distinct susceptibility profile for this compound within the macrolide class against this specific pathogen. Other agents active against these isolates included carbadox, olaquindox, tiamulin, dimetridazole, efrotomycin, valnemulin, penicillins, chloramphenicol, tetracyclines, and streptomycin. herts.ac.ukfishersci.pt
Table 1: In Vitro Susceptibility of Brachyspira hyodysenteriae Isolates to Selected Antimicrobials
| Antimicrobial Agent | Activity Against B. hyodysenteriae Isolates |
| Carbadox | Highly active (MIC: <0.003 to 0.05 µg/ml) herts.ac.ukfishersci.pt |
| Olaquindox | Highly susceptible (MICs: ≤0.1 to 1.6 µg/ml) herts.ac.ukfishersci.pt |
| Tiamulin | Highly susceptible (MICs: ≤0.1 to 1.6 µg/ml) herts.ac.ukfishersci.pt |
| Dimetridazole | Highly susceptible (MICs: ≤0.1 to 1.6 µg/ml) herts.ac.ukfishersci.pt |
| Efrotomycin | Highly susceptible (MICs: ≤0.1 to 1.6 µg/ml) herts.ac.ukfishersci.pt |
| Valnemulin | Highly susceptible (MICs: ≤0.1 to 1.6 µg/ml) herts.ac.ukfishersci.pt |
| Penicillins | Active herts.ac.ukfishersci.pt |
| Chloramphenicol | Active herts.ac.ukfishersci.pt |
| Tetracyclines | Active herts.ac.ukfishersci.pt |
| This compound | Active (exception to macrolide resistance) herts.ac.ukfishersci.pt |
| Streptomycin | Active herts.ac.ukfishersci.pt |
| Lincomycin | Most isolates resistant herts.ac.ukfishersci.pt |
| Avilamycin | Most isolates resistant herts.ac.ukfishersci.pt |
| Other Macrolides | Most isolates resistant (except this compound) herts.ac.ukfishersci.pt |
This compound's efficacy has also been evaluated against Mycoplasma hyopneumoniae, a key pathogen in porcine respiratory disease. In studies involving experimentally induced M. hyopneumoniae infection in pigs, this compound demonstrated a positive effect. Parameters such as the total number of days coughing was observed and the mean percentage of lung lesion area were lower in pigs treated with this compound at concentrations of 50 ppm or above, compared to unmedicated control pigs. Furthermore, average daily weight gain was higher in this compound-treated pigs.
Comparative Efficacy Assessments with Existing Antimicrobials
In the context of Mycoplasma hyopneumoniae infections, this compound exhibited efficacy that was "equal or better" when compared to established control drugs such as tylosin (B1662201) and josamycin. This assessment was based on multiple indicators of disease resolution and animal performance in experimentally infected pigs. For Brachyspira hyodysenteriae, this compound's activity was particularly noteworthy as it was effective against isolates that showed resistance to other macrolides, highlighting its distinct profile among this class of antimicrobials. herts.ac.ukfishersci.pt
Table 2: Comparative Efficacy of this compound Against Mycoplasma hyopneumoniae
| Antimicrobial Agent | Efficacy Against M. hyopneumoniae (Experimental Pig Infection) |
| This compound | Equal or better efficacy compared to tylosin and josamycin. Lower coughing days, reduced lung lesions, higher average daily weight gain. |
| Tylosin | Used as positive control. |
| Josamycin | Used as positive control. |
Influence of Chemical Modification on Antimicrobial Spectrum Expansion
This compound itself is a product of chemical modification, having been synthesized from sedecamycin. jkchemical.com This initial chemical alteration resulted in the distinct polyketide antibiotic with its specific 14-membered macrolide ring structure and antimicrobial properties. nih.govjkchemical.com While the available information indicates that this compound's origin is rooted in chemical modification, specific research detailing further chemical modifications of this compound to expand its antimicrobial spectrum was not identified. However, the principle of chemical modification is a well-established strategy in antimicrobial drug development to enhance activity, improve stability, and broaden the spectrum of existing compounds.
Mechanisms of Bacterial Resistance to Terdecamycin and Macrolides
Efflux Pump-Mediated Resistance Mechanisms
Bacterial efflux pumps are a significant strategy by which bacteria reduce the intracellular concentration of macrolides, thereby evading their antimicrobial action. These transmembrane protein systems actively transport antibiotics from the bacterial cell cytoplasm to the external environment. Several superfamilies of efflux pumps are implicated in macrolide resistance, including the Major Facilitator Superfamily (MFS), ATP-binding cassette (ABC) transporters, and Resistance-Nodulation Division (RND) efflux pump families.
Major Facilitator Superfamily (MFS) Pumps: The MFS pumps, such as MefA and MefE (encoded by the mef(A) and mef(E) genes), are commonly found in Gram-positive bacteria and confer resistance primarily to 14- and 15-membered macrolides. These genes were initially identified in Streptococcus species but have since disseminated widely to other Gram-positive genera, including Staphylococcus, Corynebacterium, and Enterococcus, as well as various Gram-negative bacteria such as Escherichia coli, Klebsiella, Acinetobacter, Bacteroides, and Neisseria spp. due to their association with mobile genetic elements. For instance, the Mef protein in Streptococcus pneumoniae is known to eliminate macrolides.
ATP-Binding Cassette (ABC) Transporters: ABC transporters, like MsrA and MsrB in Staphylococci and MsrE in Pseudomonas aeruginosa, utilize ATP hydrolysis to power the efflux of antibiotics. These pumps can act synergistically with MFS pumps to enhance macrolide extrusion, particularly for 14- and 15-membered macrolides. The MsrE protein, for example, has been shown to bind to the ribosomal exit site, preventing antibiotic binding and increasing azithromycin (B1666446) resistance.
Resistance-Nodulation Division (RND) Pumps: Predominantly found in Gram-negative bacteria, RND efflux pumps, such as the AcrAB-TolC system, play a substantial role in macrolide resistance. Overexpression of these pumps, often due to mutations in their encoding genes, can significantly enhance macrolide resistance in pathogens like Salmonella spp. (AcrB), Neisseria gonorrhoeae (MtrD), E. coli (AcrB), and Legionella pneumophila (LpeB). Other important RND efflux systems include MdtEF-TolC in E. coli, MexAB-OprM, MexCD-OprJ, and MexXY in P. aeruginosa, AdeABC in Acinetobacter baumannii, and CmeABC in Campylobacter jejuni.
The induction of efflux pump-encoding genes is increasingly recognized as an important initial step in the development of drug resistance in many bacteria, including mycobacteria.
Table 1: Key Efflux Pumps Mediating Macrolide Resistance
| Efflux Pump Superfamily | Representative Pumps/Genes | Associated Bacteria | Macrolide Specificity | Mechanism |
Structure Activity Relationship Sar Studies for Terdecamycin and Its Analogues
Correlative Analysis of Chemical Structure and Antimicrobial Potency of Terdecamycin Derivatives
The tetracycline (B611298) scaffold is a complex, four-ring system that offers multiple sites for chemical modification. The antimicrobial potency of this compound derivatives is intricately linked to the nature and position of various functional groups on this core structure. biomedres.usnih.gov
A foundational principle of tetracycline SAR is the necessity of the linearly arranged DCBA naphthacene (B114907) ring system. selleckchem.com Essential for antibacterial activity is the A-ring C1-C3 diketo substructure and an exocyclic C2 carbonyl or amide group. selleckchem.com The lower peripheral region of the molecule, particularly positions C5 to C9, has been a primary focus for modification to enhance antibacterial activity. biomedres.us In contrast, modifications at the upper peripheral region, specifically at R1, R2, and R3, have shown more promise for developing antifungal rather than antibacterial properties. nih.gov
The C4 dimethylamino group in the A ring is crucial for potent antibacterial activity. biomedres.us The stereochemistry at C4 is also vital; epimerization at this position leads to a significant loss of activity. Similarly, the stereochemistry at C5a and C12a is critical for maintaining the molecule's active conformation.
Modifications at the C7, C8, and C9 positions on the D-ring have proven to be particularly fruitful in developing next-generation tetracyclines with enhanced properties. The introduction of various substituents at these positions can significantly impact the drug's spectrum of activity, potency, and ability to overcome resistance mechanisms. For instance, the development of glycylcyclines, such as tigecycline, involved the addition of a glycylamido group at the C9 position, which sterically hinders the ribosomal protection proteins that confer resistance to older tetracyclines.
Below is a data table summarizing the impact of key structural modifications on the antimicrobial potency of tetracycline derivatives.
| Position of Modification | Type of Modification | Effect on Antimicrobial Potency | Example Compound(s) |
| C2 | Modification of the carboxamide moiety | Generally results in decreased activity | Rolitetracycline, Lymecycline |
| C4 | Removal or epimerization of the dimethylamino group | Significant loss of activity | 4-epi-tetracyclines |
| C5 | Hydroxyl group | Important for activity | Oxytetracycline (B609801) (Terramycin) |
| C6 | Demethylation and/or dehydration | Can increase stability and potency | Doxycycline, Minocycline |
| C7 | Substitution (e.g., with halogens or amino groups) | Can enhance potency and spectrum of activity | Minocycline |
| C9 | Substitution (e.g., with glycylamido or other groups) | Can overcome resistance and enhance potency | Tigecycline, Omadacycline |
Strategic Design Principles for Enhanced Antimicrobial Efficacy
The design of new this compound analogues with enhanced antimicrobial efficacy has been guided by several key strategic principles aimed at improving potency, expanding the spectrum of activity, and overcoming resistance. nih.gov
One of the most successful strategies has been the modification of the D-ring, particularly at the C9 position. The addition of bulky substituents at this position, as seen in the glycylcyclines, has been shown to circumvent the two major mechanisms of tetracycline resistance: efflux pumps and ribosomal protection. nih.gov These bulky groups are thought to sterically interfere with the binding of ribosomal protection proteins and may also reduce the affinity of the drug for efflux pumps.
Another important design principle is the enhancement of the molecule's ability to penetrate the bacterial cell wall. This can be achieved by modifying the lipophilicity of the molecule. For example, the introduction of an aminomethyl group at the C9 position led to the development of the aminomethylcyclines, such as omadacycline. nih.gov These compounds exhibit potent activity against a broad range of Gram-positive and Gram-negative bacteria, including resistant strains. nih.gov
Furthermore, the synthesis of fluorocyclines, such as eravacycline, represents another strategic advancement. semanticscholar.org The introduction of a fluorine atom at the C7 position and other modifications on the D-ring have resulted in a potent antibiotic with a broad spectrum of activity against multidrug-resistant pathogens. semanticscholar.org
The following table outlines some of the strategic design principles employed for enhancing the antimicrobial efficacy of tetracycline analogues.
| Strategic Design Principle | Structural Modification | Desired Outcome | Example Analogue(s) |
| Overcoming Ribosomal Protection | Addition of a bulky group at C9 | Steric hindrance to ribosomal protection proteins | Tigecycline |
| Evading Efflux Pumps | Modification of the D-ring (C7 and C9) | Reduced recognition and transport by efflux pumps | Omadacycline, Eravacycline |
| Enhancing Bacterial Cell Penetration | Modification of lipophilicity and charge distribution | Improved uptake into the bacterial cell | Minocycline, Doxycycline |
| Broadening the Spectrum of Activity | Introduction of novel substituents at various positions | Activity against a wider range of bacterial species | Eravacycline, Sarecycline (narrow-spectrum) |
Identification of Key Pharmacophores for Overcoming Resistance
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, the key pharmacophores for overcoming resistance are centered on modifications that prevent the drug's interaction with resistance-mediating proteins while maintaining its binding to the bacterial ribosome.
The primary mechanism of action for tetracyclines is the inhibition of protein synthesis by binding to the 30S ribosomal subunit. Resistance often arises from mutations in the ribosome that reduce drug binding affinity or through the expression of proteins that actively remove the drug from the cell (efflux pumps) or dislodge it from the ribosome (ribosomal protection proteins). nih.gov
The key pharmacophoric features for overcoming resistance include:
The C9 Substituent: A bulky and appropriately functionalized group at the C9 position is a critical pharmacophore for overcoming both efflux and ribosomal protection. This group extends into a region of the ribosome that is not utilized by older tetracyclines, allowing for stronger binding and making the drug less susceptible to dislodgement by ribosomal protection proteins.
The Southern and Eastern Faces of the Molecule (A/B and C/D rings): The core tetracyclic structure, particularly the southern and eastern faces, is essential for binding to the ribosome. While modifications here are less tolerated, subtle changes can influence the drug's interaction with resistance elements.
The table below summarizes the key pharmacophoric features and their role in overcoming bacterial resistance.
| Pharmacophoric Feature | Location on Tetracycline Scaffold | Role in Overcoming Resistance |
| Bulky C9 Substituent | D-ring | Sterically hinders the action of ribosomal protection proteins and can reduce efflux. |
| C7 Modifications | D-ring | Can enhance potency and contribute to the evasion of resistance mechanisms. |
| Intact A/B/C/D Ring System | Core Scaffold | Essential for maintaining high-affinity binding to the bacterial ribosome. |
Synthetic Strategies and Derivatization Approaches for Terdecamycin
Chemical Modification of Sedecamycin to Yield Terdecamycin
This compound is an antibacterial compound that is synthesized through the chemical modification of Sedecamycin. acs.org While the precise, detailed chemical steps and specific reagents involved in this conversion are not extensively elaborated in publicly available general scientific literature, the relationship between these two compounds indicates a derivatization process. Both Sedecamycin and this compound have been subjects of analytical methods for simultaneous determination in livestock products, further highlighting their structural and potentially biosynthetic relationship. rroij.com
Semisynthetic Approaches to Novel Macrolide Analogues
Semisynthesis plays a crucial role in the development of novel macrolide analogues by chemically modifying naturally occurring macrocycles. sciencepublishinggroup.com This approach utilizes natural products, such as erythromycin (B1671065), as starting materials for structural alterations. nih.govnih.gov The inherent structural complexity of macrolides, characterized by a 12- to 18-membered lactone ring often substituted with hexose (B10828440) moieties, presents both opportunities and limitations for chemical modification. nih.gov
Efforts in semisynthesis primarily focus on enhancing bioactivity and improving physicochemical properties. mdpi.com Modifications are typically introduced at various positions on the macrolactone ring, including the 6-OH, 9-keto, 11-OH, and 4''-OH groups, to generate compounds with improved affinities to the ribosome or altered binding modes. researchgate.netacs.org For instance, the discovery of second-generation macrolides like clarithromycin (B1669154) and azithromycin (B1666446), and third-generation ketolides such as telithromycin, stemmed from semisynthetic modifications of erythromycin A. nih.govnih.govmdpi.com These modifications have led to improved gastrointestinal tolerability, stability, and pharmacokinetics. mdpi.com
Beyond direct chemical alteration, precursor-directed biosynthesis represents an alternative semisynthetic strategy. This method exploits the simplicity of precursors and early intermediates in polyketide biosynthesis, incorporating variants to produce natural product analogues. This has been successfully applied to synthesize bioactive erythromycin analogues, demonstrating comparable potency to the natural product. nih.govacs.org
Table 1: Examples of Semisynthetic Macrolide Antibiotics and Their Origins
| Macrolide Analogue | Originating Natural Product | Key Modifications/Improvements | Citation |
| Clarithromycin | Erythromycin A | Enhanced acidic stability, improved pharmacokinetics | nih.govmdpi.com |
| Azithromycin | Erythromycin A | Increased acidic stability, improved pharmacokinetic properties | nih.govmdpi.com |
| Telithromycin | Erythromycin A | Alkyl-aryl side chain, keto group instead of cladinose, activity against resistant strains | nih.govnih.govmdpi.com |
Innovative Synthetic Methodologies for Antimicrobial Compound Development
The escalating challenge of antimicrobial resistance has spurred the development of innovative synthetic methodologies beyond traditional semisynthesis. These approaches aim to discover novel chemical classes, target new bacterial processes, and overcome existing resistance mechanisms.
One significant advancement is the advent of fully synthetic routes to macrolide antibiotics. Unlike semisynthesis, which is limited by the natural scaffold, total synthesis allows for the convergent assembly of simple chemical building blocks, enabling the creation of diverse structures previously unattainable. This has led to the synthesis of numerous novel macrolide antibiotic candidates, including compounds with enhanced antimicrobial potencies. nih.govcaltech.edu
Computational methodologies are increasingly integrated into antimicrobial drug development. Techniques such as in silico drug design, molecular dynamics (MD), machine learning (ML), and design of experiment (DOE) accelerate the discovery process by predicting antimicrobial efficacy, optimizing material properties, and providing insights into drug-target interactions. nih.govresearchgate.netexplorationpub.com Artificial intelligence (AI) algorithms are also being used for virtual screening of large chemical libraries, including synthetic peptides, to identify potent antimicrobial agents, significantly reducing the time and cost associated with traditional screening. nih.govnih.gov
Synthetic biology offers a powerful platform for antibiotic discovery through genetic engineering for small-molecule development, peptide antimicrobials, and non-traditional therapeutics. nih.gov This involves modularizing biological elements to incorporate new functionality and explore novel chemical spaces. nih.gov
The development of synthetic materials and novel structures also represents a key innovative direction:
Nanoparticles (1 to 100 nm) exhibit potent antimicrobial activity due to their unique physicochemical properties, such as large surface area and reactivity, interacting with microbial cells in ways traditional antibiotics cannot. preprints.orgnih.gov They can be biosynthesized from natural sources or produced synthetically. preprints.orgnih.gov
Synthetic antimicrobial peptides (AMPs) are designed to mimic natural AMPs and exhibit broad-spectrum activity by disrupting bacterial cell membranes. nih.govnih.govrsc.org Chemical modifications of existing peptides, semi-synthesis, and computer-aided design are employed to develop novel AMPs, including hybrids, dendrimers, polypeptides, and peptidomimetics. rsc.org
Drug repurposing (or repositioning) involves identifying new antimicrobial applications for existing drugs developed for other diseases, offering advantages like reduced development costs and accelerated regulatory approval due to established safety profiles. mdpi.com
Synergy-based approaches , such as combining natural products with synthetic agents, are explored to enhance efficacy, reduce toxicity, and mitigate resistance development. mdpi.com
These innovative strategies, encompassing advanced synthetic chemistry, computational tools, and novel material science, are crucial in the ongoing effort to combat antimicrobial resistance and develop effective treatments for infectious diseases.
Preclinical Research and Application in Animal Health
Efficacy Studies in Animal Models of Bacterial Infections
Research into the effectiveness of Terdecamycin has been conducted in swine, a key livestock species. These studies have focused on its activity against economically important respiratory pathogens.
An evaluation of this compound was performed on 5 to 7-week-old pigs experimentally infected with Mycoplasma hyopneumoniae, the causative agent of enzootic pneumonia. nih.gov The efficacy of this compound was benchmarked against two established antibiotics, Tylosin (B1662201) and Josamycin, which served as positive controls. nih.gov
In the initial experiments, the antibiotics were administered in the feed for a duration of 42 days, commencing 7 days prior to inoculation with M. hyopneumoniae and continuing for 35 days post-inoculation. nih.gov A subsequent experiment involved a shorter 10-day treatment period, from 3 days before to 7 days after inoculation. nih.gov The evaluation of drug efficacy was comprehensive, based on clinical signs (coughing), pathological changes (lung lesions), microbiological outcomes (M. hyopneumoniae isolation), and performance metrics (growth performance). nih.gov
The findings indicated that pigs receiving feed containing this compound at concentrations of 50 parts per million (ppm) or higher exhibited a reduction in the total number of days they coughed and a smaller mean percentage of lung lesion area compared to the untreated control group. nih.gov Furthermore, the average daily weight gain of pigs treated with this compound was higher than that of the unmedicated control pigs. nih.gov The study concluded that the treatment with this compound demonstrated efficacy that was equal to or better than that of Tylosin or Josamycin. nih.gov
| Parameter | This compound Treatment Group (≥50 ppm) | Unmedicated Control Group | Positive Control Group (Tylosin or Josamycin) |
|---|---|---|---|
| Clinical Signs (Coughing) | Reduced total days of coughing | Baseline | Comparable reduction |
| Lung Lesions (% area) | Lower mean percentage | Baseline | Comparable percentage |
| Growth Performance (Avg. Daily Gain) | Higher than control | Baseline | Comparable gain |
| Overall Efficacy | Demonstrated significant improvement over unmedicated controls | Equal or better efficacy |
Implications for Veterinary Antimicrobial Stewardship Programs
There is currently no publicly available research or information regarding the specific implications of this compound for veterinary antimicrobial stewardship programs.
Contributions to Controlling Zoonotic and Livestock Pathogens
Beyond the documented efficacy against Mycoplasma hyopneumoniae, there is no publicly available information on the contributions of this compound to controlling other zoonotic or livestock pathogens.
Emerging Research Avenues and Translational Prospects for Terdecamycin
Development of Resistance Modulators and Potentiators
A promising strategy to combat antibiotic resistance is the use of resistance modulators and potentiators. These compounds, often possessing little to no intrinsic antibacterial activity themselves, are co-administered with an antibiotic to enhance its effectiveness and overcome specific resistance mechanisms. nih.govnih.gov
Resistance to antibiotics like macrolides and tetracyclines arises from several key mechanisms. nih.govnih.gov Bacteria may actively pump the drug out of the cell (efflux), alter the antibiotic's target site (e.g., the ribosome), or produce enzymes that inactivate the drug. nih.govresearchgate.netnih.gov Modulators are designed to counteract these defenses.
Resistance Modulators work by inhibiting these specific bacterial defense mechanisms. For example, efflux pump inhibitors (EPIs) block the pumps that expel antibiotics, thereby increasing the intracellular concentration of the drug to effective levels. nih.gov
Potentiators (also called adjuvants or resistance breakers) function to increase the susceptibility of bacteria to an antibiotic. nih.govnih.gov This can be achieved by disrupting other essential bacterial processes or, for instance, by permeabilizing the bacterial outer membrane, which is a significant barrier in Gram-negative bacteria. nih.govacs.org This disruption allows antibiotics that are normally ineffective against these pathogens to enter the cell and reach their target. acs.org
Recent research has identified several promising modulators and potentiators:
A synthetic peptidomimetic, H-[NLys-tBuAla]6-NH2 (CEP-136), was shown to significantly potentiate the activity of antibiotics like rifampicin (B610482) and clarithromycin (B1669154) against multidrug-resistant Gram-negative bacteria by permeabilizing their outer membrane. acs.org
The cyclic peptide RW01 has demonstrated a specific synergistic effect with tetracycline (B611298) antibiotics against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) by up to 16-fold. nih.gov Its mechanism involves enhancing membrane permeabilization, which facilitates the uptake of minocycline. nih.gov
Phytochemicals and other natural compounds are being screened for their ability to inhibit efflux pumps. For example, certain compounds have been shown to down-regulate the expression of the yojI efflux pump gene in E. coli, restoring susceptibility to tetracycline. nih.gov
Table 1: Common Bacterial Resistance Mechanisms to Macrolide and Tetracycline Antibiotics
| Resistance Mechanism | Description | Antibiotic Class Primarily Affected | Key Genes/Proteins Involved |
|---|---|---|---|
| Target Site Modification | Alteration of the bacterial ribosome, preventing the antibiotic from binding effectively. This is often achieved through methylation of the 23S rRNA. nih.govmdpi.com | Macrolides, Lincosamides, Streptogramin B (MLSB) | erm (erythromycin ribosomal methylase) family genes. nih.govmdpi.com |
| Active Efflux | Membrane proteins actively transport the antibiotic out of the bacterial cell, keeping its intracellular concentration below a therapeutic level. nih.govresearchgate.net | Macrolides, Tetracyclines | msr (macrolide efflux) family proteins, tet genes encoding efflux pumps. nih.govnih.gov |
| Ribosomal Protection | Production of proteins that bind to the ribosome, dislodging the bound antibiotic or preventing it from binding in the first place. researchgate.netnih.gov | Tetracyclines | tet genes encoding ribosomal protection proteins. |
| Enzymatic Inactivation | Production of enzymes that chemically modify and inactivate the antibiotic molecule. nih.govnih.gov | Macrolides, Tetracyclines | Macrolide phosphotransferases (MPHs), Macrolide esterases (Eres), Tetracycline-inactivating enzymes (e.g., TetX). nih.govresearchgate.net |
Exploration of Combination Antimicrobial Therapies
The use of two or more antibiotics in combination is a long-standing clinical practice that is being re-evaluated and optimized to tackle multidrug-resistant infections. nih.gov The primary goals of combination therapy are to achieve a synergistic effect, broaden the spectrum of activity for initial (empiric) treatment, and reduce the likelihood of resistance emerging during therapy. nih.govcontagionlive.com
A synergistic interaction occurs when the combined effect of the drugs is greater than the sum of their individual effects. science.gov This can allow for the use of lower concentrations of each drug, potentially reducing toxicity. In contrast, an antagonistic interaction, where one drug diminishes the effect of another, must be avoided. scilit.comnih.gov
Numerous studies have demonstrated the potential of synergistic combinations:
Tetracycline Combinations : The combination of tetracycline with alkaloid-related compounds like nitroxoline (B368727) and sanguinarine (B192314) has shown significant synergistic antibacterial effects against various diarrhea-causing bacteria. mdpi.com Combinations of different tetracyclines have also been explored in patents for their synergistic potential. google.com Studies have also reported synergistic interactions between tetracycline and amoxicillin. researchgate.net
Macrolide Combinations : The macrolide azithromycin (B1666446) has been used in combination with aminoglycosides to treat P. aeruginosa infections. frontiersin.org Other research has shown synergistic effects between macrolides (erythromycin) and biocides against enterococci. science.gov
Beta-Lactam Combinations : The classic example of a successful combination is a β-lactam antibiotic paired with a β-lactamase inhibitor (e.g., amoxicillin/clavulanate). nih.gov The inhibitor protects the antibiotic from degradation by bacterial enzymes.
Table 2: Examples of Synergistic Antimicrobial Combinations
| Antibiotic Class 1 | Antibiotic Class 2 / Adjuvant | Target Pathogen(s) | Observed Effect |
|---|---|---|---|
| Tetracycline | Amoxicillin | Various bacteria from poultry droppings | 70% of interactions were synergistic. researchgate.net |
| Tetracycline | Nitroxoline, Sanguinarine | Diarrhea-causing bacteria (e.g., S. flexneri) | Significant synergistic interactions observed, with Fractional Inhibitory Concentration Index (FICI) values as low as 0.086. mdpi.com |
| Macrolide (Azithromycin) | Aminoglycoside (Gentamicin) | Pseudomonas aeruginosa | Combination can reduce the required dose of each antibiotic and enhance killing of biofilm cells. frontiersin.org |
| Aminoglycoside | Polymyxin | Pseudomonas aeruginosa | Synergistic antibacterial effect on both polymyxin-sensitive and resistant strains. frontiersin.org |
| Tetracycline | Amphiphilic Tobramycin Conjugates | Pseudomonas aeruginosa | A ≥4-fold potentiation (synergism) of tetracyclines was observed. researchgate.net |
Advanced Bioengineering and Fermentation for Macrolide Production
The majority of antibiotics, including macrolides, are natural products derived from microorganisms through industrial fermentation. mdpi.com Enhancing the efficiency and output of this production process is a key goal of biotechnology. Modern bioengineering techniques and advanced fermentation strategies are being employed to create high-yielding microbial strains and optimize production conditions. editverse.com
Bioengineering and Synthetic Biology: Genetic engineering tools are revolutionizing the ability to manipulate antibiotic-producing organisms, typically from the Streptomyces genus. creative-biogene.com
Metabolic Engineering : By modifying the metabolic pathways of a microorganism, researchers can channel more resources toward the synthesis of the desired antibiotic, increasing yield. nih.gov
CRISPR-Cas9 Technology : This powerful gene-editing tool allows for precise and efficient modification of microbial genomes. It can be used to insert strong promoters to enhance the expression of genes in the antibiotic synthesis pathway, delete competing pathways to redirect metabolic flux, or activate "silent" biosynthetic gene clusters (BGCs) to discover entirely new compounds. creative-biogene.comnih.gov
Synthetic Platforms : Beyond modifying natural producers, researchers are developing fully synthetic routes to assemble macrolides from simple chemical building blocks. This approach allows for the creation of novel macrolide structures that are inaccessible through traditional semi-synthesis from a fermented natural product, opening the door to antibiotics that can overcome existing resistance. sciencedaily.comnih.govescholarship.org
Advanced Fermentation Processes: Optimizing the environment in which the microbes grow is critical for maximizing antibiotic production on an industrial scale.
Process Optimization : Key parameters such as pH, temperature, oxygen levels, and nutrient supply are carefully monitored and controlled. editverse.com Fed-batch fermentation, where nutrients are added incrementally during the process, is a common strategy to achieve high cell densities and prolonged productivity. mdpi.comeditverse.com
Advanced Modeling : Sophisticated computer models are being developed to better understand the complex kinetics of fermentation. These models can predict byproduct formation and allow for the simulation of new process conditions to improve yield and quality before implementation at an industrial scale. dtu.dk
Downstream Processing : Innovation is also occurring in the extraction and purification of antibiotics from the fermentation broth. For example, techniques like multi-stage countercurrent centrifugal extraction are being used to improve the purity and yield of macrolides like tylosin (B1662201). tyextractor.com
These advanced bioengineering and fermentation technologies are essential for the cost-effective and large-scale production of both existing and novel macrolide antibiotics, ensuring a continued supply of these critical medicines. acs.orgnih.gov
Q & A
Q. How do researchers address ethical considerations in this compound trials involving animal models?
- Methodological Answer : Protocols must comply with institutional animal care guidelines (e.g., AAALAC). Justify sample sizes via harm-benefit analysis. Anesthesia/analgesia protocols minimize distress. Post-trial euthanasia follows AVMA guidelines. Ethical review boards (IACUC) approve all procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
